REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:15])[CH2:11][CH2:12][CH:13]=[CH2:14])=[CH:6][CH:5]=1.N1C2C(=CC=CC=2)C=CC=1>CCOCC>[Br:1][CH2:14][CH:13]1[CH2:12][CH2:11][CH:10]([C:7]2[CH:6]=[CH:5][C:4]([Cl:3])=[CH:9][CH:8]=2)[O:15]1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCC=C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
rises to 15° C.
|
Type
|
CUSTOM
|
Details
|
quinoline hydrobromide precipitates
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue is heated on a waterbath for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the mixture is washed with 15% strength hydrochloric acid and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1OC(CC1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |